molecular formula C19H23N3O3 B5693777 N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No. B5693777
M. Wt: 341.4 g/mol
InChI Key: LCVCUTFYYYWGCB-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anticancer agent. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed that N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide works by activating the immune system to attack cancer cells. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of the tumor vasculature, which deprives the tumor of nutrients and oxygen, ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition of VEGF leads to the destruction of the tumor vasculature.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that it has been shown to have antitumor activity against a variety of cancer cell lines. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. However, one limitation of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have toxic effects on the liver and kidneys in preclinical studies.

Future Directions

There are several future directions for research on N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. One area of research is to further investigate the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. This could lead to the development of more effective anticancer agents that work through similar mechanisms. Another area of research is to investigate the potential use of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in combination with other drugs, such as immunotherapy drugs, to enhance its anticancer activity. Finally, more research is needed to investigate the toxic effects of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in humans and to develop strategies to minimize these effects.

Synthesis Methods

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with diethylamine and 4-bromo-2-methylacetanilide. The resulting product is then purified through a series of chromatography steps to obtain N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in its pure form.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use as an anticancer agent. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and paclitaxel, in killing cancer cells.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-5-21(6-2)16-9-10-17(14(4)11-16)20-19(23)15-8-7-13(3)18(12-15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVCUTFYYYWGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide

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